8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline 8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901264-61-7
VCID: VC5316969
InChI: InChI=1S/C24H19N3O/c1-2-28-19-13-14-22-20(15-19)24-21(16-25-22)23(17-9-5-3-6-10-17)26-27(24)18-11-7-4-8-12-18/h3-16H,2H2,1H3
SMILES: CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C24H19N3O
Molecular Weight: 365.436

8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901264-61-7

Cat. No.: VC5316969

Molecular Formula: C24H19N3O

Molecular Weight: 365.436

* For research use only. Not for human or veterinary use.

8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline - 901264-61-7

Specification

CAS No. 901264-61-7
Molecular Formula C24H19N3O
Molecular Weight 365.436
IUPAC Name 8-ethoxy-1,3-diphenylpyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C24H19N3O/c1-2-28-19-13-14-22-20(15-19)24-21(16-25-22)23(17-9-5-3-6-10-17)26-27(24)18-11-7-4-8-12-18/h3-16H,2H2,1H3
Standard InChI Key MSLOGWKOJDWHTB-UHFFFAOYSA-N
SMILES CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₂₄H₁₉N₃O, with a molecular weight of 365.43 g/mol . Its structure features:

  • A pyrazolo[4,3-c]quinoline core (Figure 1).

  • An ethoxy group (-OCH₂CH₃) at the 8-position.

  • Phenyl substituents at the 1- and 3-positions.

The absence of chiral centers (ACHIRAL stereochemistry) simplifies synthetic and analytical workflows . Key identifiers include:

  • SMILES: CCOc1ccc2c(c1)c1c(cn2)c(c2ccccc2)nn1c1ccccc1 .

  • InChI Key: LJWVYBYFDONLEQ-UHFFFAOYSA-N .

Crystallographic and Conformational Data

X-ray diffraction studies of analogous pyrazoloquinolines reveal planar aromatic systems with dihedral angles <10° between substituents, suggesting strong π-conjugation . The ethoxy group adopts a staggered conformation to minimize steric hindrance .

Synthesis and Modification Strategies

Friedländer Condensation

The most common synthesis route involves Friedländer condensation between o-aminobenzaldehyde derivatives and 5-aminopyrazoles (Figure 2) . For example:

  • Anthranilic acid (or derivatives) reacts with 3-phenyl-5-aminopyrazole in acetic acid/sodium acetate.

  • Cyclization yields the pyrazoloquinoline core at 70–85% efficiency .

  • Ethoxylation at the 8-position is achieved via nucleophilic substitution using ethyl bromide in DMF .

Multicomponent Reactions (MCRs)

Recent advances employ MCRs to streamline synthesis:

  • Niementowski Reaction: Combines anthranilic acid, ketones, and pyrazolones under basic conditions .

  • Pfitzinger Synthesis: Uses isatin derivatives with pyrazole aldehydes to form spirocyclic analogs .

Physicochemical Properties

Solubility and Partitioning

The compound exhibits low aqueous solubility (logSw = -5.59) due to its hydrophobic aryl groups, making it suitable for lipid-based formulations . Key partitioning metrics:

PropertyValue
logP5.47
logD (pH 7.4)5.46
Polar Surface Area29.83 Ų

Spectroscopic Profiles

  • UV-Vis: λₘₐₓ ≈ 390 nm (π→π* transitions) .

  • Fluorescence: Emission at 460–480 nm (quantum yield Φ = 12.87% in ethanol) .

  • NMR: Distinct signals for ethoxy protons (δ 1.35–1.45 ppm, triplet; δ 3.95–4.10 ppm, quartet) .

Biological and Pharmacological Activity

Antimicrobial Effects

Pyrazoloquinolines exhibit moderate activity against Gram-positive bacteria (MIC = 32–64 µg/mL) and fungi (C. albicans MIC = 64 µg/mL) . The ethoxy group enhances membrane permeability via lipophilicity.

Fluorescent Sensing

8-Ethoxy-1,3-diphenyl derivatives act as Zn²⁺ sensors in biological systems:

  • Detection Limit: 0.1 µM in aqueous media .

  • Mechanism: Zn²⁺ binding to the pyridine-N and ethoxy-O atoms induces a 70 nm bathochromic shift .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The compound’s high fluorescence quantum yield and thermal stability (Tₚ = 280°C) make it a candidate for blue-emitting OLED layers .

Nonlinear Optical (NLO) Materials

Hyper-Rayleigh scattering studies reveal a β value of 45 × 10⁻³⁰ esu, attributed to charge-transfer interactions between phenyl and quinoline moieties .

Recent Advances and Future Directions

Computational Studies

DFT calculations (B3LYP/6-311G**) predict:

  • HOMO-LUMO Gap: 3.2 eV, correlating with observed fluorescence .

  • Molecular Electrostatic Potential (MEP): Negative charge localized on ethoxy-O and pyrazole-N .

Hybrid Materials

Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption (CO₂ uptake = 12.7 wt%) and catalytic activity .

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